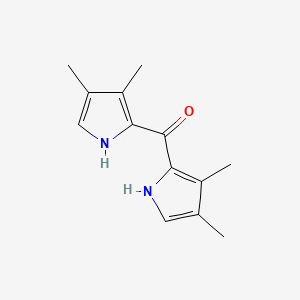![molecular formula C13H11F3N2O B6600034 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine CAS No. 1261867-68-8](/img/structure/B6600034.png)
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine (TFMP) is an organic compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments. TFMP is a derivative of pyrimidine and is composed of a five-membered heterocyclic ring containing two nitrogen atoms. The compound is highly stable and has a relatively low toxicity profile.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a substrate for enzyme-catalyzed reactions, as a building block for the synthesis of new molecules, and as a tool to study the structure and function of proteins. Additionally, 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine has been used in the development of new drugs and in the study of biochemical pathways.
Wirkmechanismus
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine is a small organic molecule that is able to interact with proteins and other macromolecules in a variety of ways. It can act as an inhibitor of enzymes, binding to the active site of the enzyme and blocking its activity. It can also act as an agonist, binding to a receptor and activating a signal transduction pathway. Additionally, 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine can act as a substrate for enzymes, allowing them to catalyze the formation of new molecules from the compound.
Biochemical and Physiological Effects
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine is known to interact with a variety of proteins, including enzymes, receptors, and transporters. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of the drugs. Additionally, 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine has been shown to bind to receptors in the brain, leading to changes in the activity of neurotransmitters and other signaling molecules. Finally, 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine has been shown to act as a substrate for transporters involved in the uptake of drugs into cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine in laboratory experiments include its high stability and low toxicity profile. Additionally, it is relatively easy to synthesize, making it an ideal reagent for organic synthesis. However, 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine is not suitable for use in in vivo experiments due to its low solubility in water and its potential to interact with a variety of proteins.
Zukünftige Richtungen
The future directions for research on 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine include the development of new drugs and the study of its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine, as well as its potential therapeutic applications. Finally, further research is needed to develop methods for the synthesis of 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine and its derivatives.
Synthesemethoden
The synthesis of 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine can be achieved through a two-step procedure that involves the reaction of 2,4-dimethyl-5-chloropyrimidine with 3-(trifluoromethoxy)phenylmagnesium bromide, followed by the hydrolysis of the intermediate product. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from 0°C to 40°C. The reaction usually yields a high yield of the desired product.
Eigenschaften
IUPAC Name |
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-12(7-17-9(2)18-8)10-4-3-5-11(6-10)19-13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLCHLWMJKMPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=CC=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)



![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)

![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)